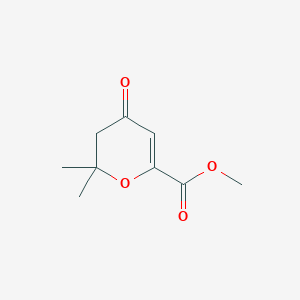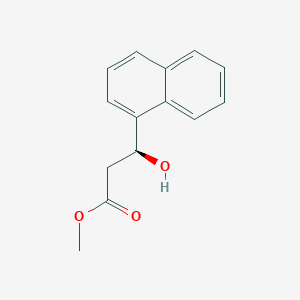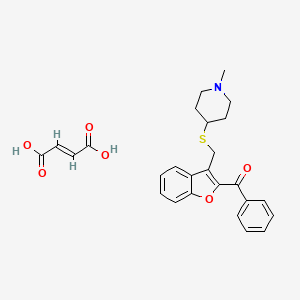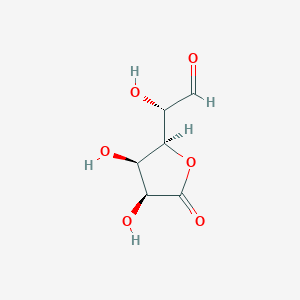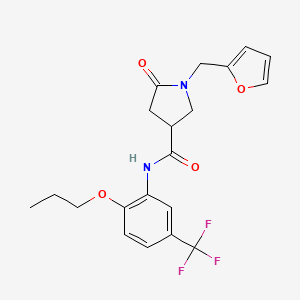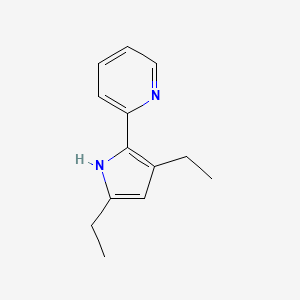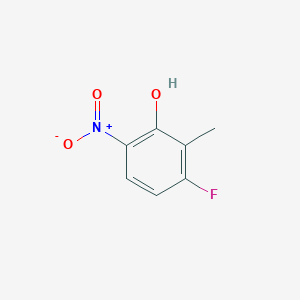
3-Fluoro-2-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methyl-6-nitrophenol is an aromatic compound with a phenolic structure substituted with a fluorine atom, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to selectively produce 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step involves fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .
Industrial Production Methods
For large-scale production, the process described above can be optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 3-Fluoro-2-methyl-6-nitrophenol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The phenolic group can also participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-nitrophenol
- 4-Fluoro-2-methylphenol
- 3-Nitro-2-methylphenol
Uniqueness
3-Fluoro-2-methyl-6-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
3-fluoro-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
Clé InChI |
AONXOVCORWKIMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


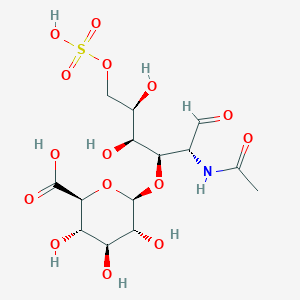
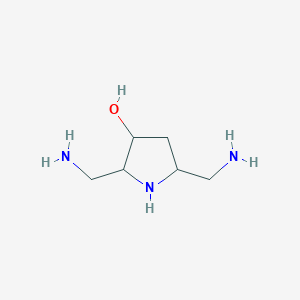
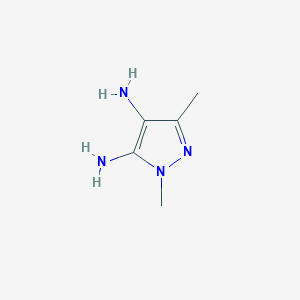
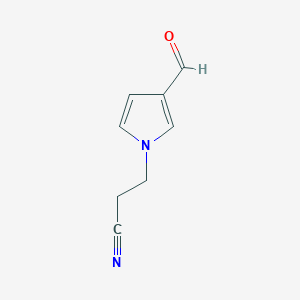
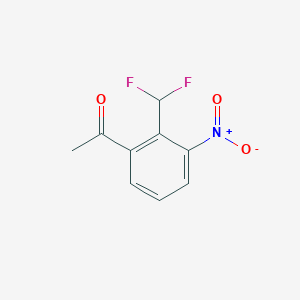
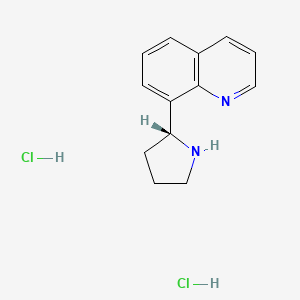
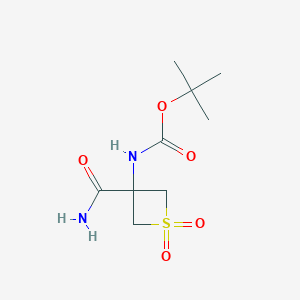
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
